May & Grunwald's stain

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

May & Grunwald’s stain is a Romanowsky-type stain used primarily in hematology and cytology for the differential staining of blood smears and bone marrow samples. It is a combination of methylene blue and eosin, which allows for the visualization of different cellular components based on their acidic or basic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

-

May-Grünwald Stain

- Dissolve 0.3 grams of May-Grünwald dye in 100 milliliters of absolute methanol.

- Warm the mixture to 50°C in a water bath for a few hours and allow it to cool to room temperature.

- Stir the mixture on a magnetic stirrer for 24 hours.

- Filter the mixture to obtain the stain .

-

Giemsa Stain

- Add 1.0 gram of Giemsa dye into 66 milliliters of glycerol and warm the mixture in a conical flask for 1-2 hours at 50°C.

- Cool the mixture to room temperature and add 66 milliliters of absolute methanol.

- Leave the mixture to dissolve for 2-3 days, mixing it at intervals.

- Filter the mixture to obtain the stain .

Industrial Production Methods

The industrial production of May & Grunwald’s stain involves large-scale synthesis of the dye components, followed by their combination in precise ratios. The process is automated to ensure consistency and quality control. The dyes are mixed with solvents and buffers, filtered, and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

May & Grunwald’s stain undergoes several types of chemical reactions, including:

Acid-Base Reactions: The stain differentially binds to acidic and basic components of cells.

Adsorption: The dye molecules adsorb onto cellular components based on their chemical affinities

Common Reagents and Conditions

Reagents: May-Grünwald dye, Giemsa dye, absolute methanol, glycerol, phosphate buffer (pH 6.8).

Conditions: The staining process typically involves fixing the cells with methanol, followed by staining with the dye solutions under controlled pH conditions

Major Products Formed

The major products formed during the staining process are the stained cellular components, which include:

Nuclei: Stained blue or purple due to the binding of methylene blue.

Scientific Research Applications

May & Grunwald’s stain is widely used in various scientific research applications, including:

Hematology: For the differential staining of blood smears and bone marrow samples to identify and classify different types of white blood cells, such as lymphocytes, granulocytes, and monocytes

Cytology: For the staining of cytological smears, including fine-needle aspiration samples, to detect abnormalities such as cancer cells or infections

Histopathology: For the staining of tissue sections to visualize cellular morphology and detect pathological changes

Microbiology: For the staining of microbial samples to identify and classify different types of bacteria and other microorganisms

Mechanism of Action

May & Grunwald’s stain works by differentially staining different cellular components based on their acidic or basic properties. Acidic components, such as DNA and chromatin, stain blue or purple due to the binding of methylene blue, while basic components, such as cytoplasm and proteins, stain pink or red due to the binding of eosin. The stain also highlights nuclear structures, such as nucleoli and nuclear membranes .

Comparison with Similar Compounds

Similar Compounds

Giemsa Stain: Similar to May & Grunwald’s stain, Giemsa stain is also a Romanowsky-type stain used for the differential staining of blood smears and bone marrow samples

Leishman Stain: Another Romanowsky-type stain used for similar applications in hematology and cytology

Wright Stain: A Romanowsky-type stain used primarily in the United States for the differential staining of blood smears

Uniqueness

May & Grunwald’s stain is unique in its combination of methylene blue and eosin, which allows for the differential staining of cellular components based on their acidic or basic properties. This combination provides a clear and detailed visualization of cellular morphology, making it a valuable tool in various scientific research applications .

Properties

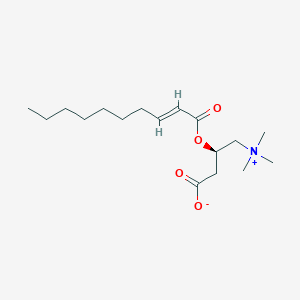

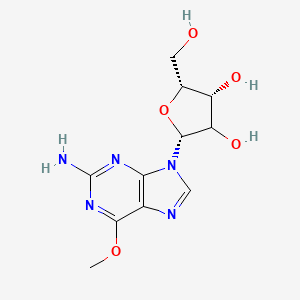

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |

InChI Key |

IXOXBSCIXZEQEQ-PKJMTWSGSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.